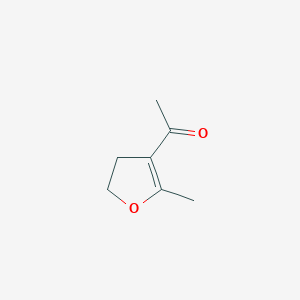![molecular formula C8H7F3N2O2 B1657901 [2-Nitro-4-(trifluoromethyl)phenyl]methanamine CAS No. 58579-56-9](/img/structure/B1657901.png)
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is an organic compound characterized by the presence of a benzenemethanamine core substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile: This method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide.
Heating with Cyanide and Catalysts: Another method involves heating 3-nitro-4-chlorobenzotrifluoride with cyanide and catalysts such as cuprous bromide and nickel bromide in a solvent like N-methyl-2-pyrrolidone.
Industrial Production Methods: The industrial production of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- typically follows the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Substitution: The trifluoromethyl group can be involved in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Mecanismo De Acción
The mechanism of action of benzenemethanamine, 2-nitro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase, which plays a crucial role in the biosynthesis of plastoquinone in plants . This inhibition disrupts the electron transport chain, leading to the death of the plant.
Comparación Con Compuestos Similares
2-Nitro-4-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl and nitro substituents but differs in the functional group attached to the benzene ring.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Another similar compound with a sulfonyl chloride group instead of the amine group.
Uniqueness:
[2-Nitro-4-(trifluoromethyl)phenyl]methanamine: is unique due to the presence of both an amine and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
58579-56-9 |
|---|---|
Fórmula molecular |
C8H7F3N2O2 |
Peso molecular |
220.15 |
Nombre IUPAC |
[2-nitro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H,4,12H2 |
Clave InChI |
YEPQBZHQKFWZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657821.png)
![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)

![ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657825.png)
![ethyl 2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657826.png)
![ethyl (2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657827.png)
![ethyl (2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657828.png)
![2-[N-(2-hydroxyethyl)-4-[(2-methylphenyl)diazenyl]anilino]ethanol](/img/structure/B1657830.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(4-methoxycarbonylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657831.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B1657836.png)
![2-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-5-methyl-1,3-thiazolidin-4-one hydrochloride](/img/structure/B1657837.png)
![(Z)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B1657838.png)


